molecular formula C27H24N2O3S B11468576 3-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-N-(4-methylphenyl)-2-(2-naphthalenylsulfonyl)- CAS No. 1032149-90-8

3-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-N-(4-methylphenyl)-2-(2-naphthalenylsulfonyl)-

Cat. No.: B11468576
CAS No.: 1032149-90-8
M. Wt: 456.6 g/mol
InChI Key: KDZXJKDDXFPWMN-UHFFFAOYSA-N
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Description

3-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-N-(4-methylphenyl)-2-(2-naphthalenylsulfonyl)- is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-N-(4-methylphenyl)-2-(2-naphthalenylsulfonyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of Isoquinoline Core: This can be achieved through Pictet-Spengler reaction or Bischler-Napieralski reaction.

    Introduction of Substituents: The naphthalenylsulfonyl and methylphenyl groups can be introduced through nucleophilic substitution or coupling reactions.

    Final Assembly: The final compound is assembled through amide bond formation, often using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline core or the naphthalenylsulfonyl group.

    Reduction: Reduction reactions can be used to modify the tetrahydroisoquinoline ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce or modify substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or PCC.

    Reduction: Reagents like LiAlH₄ or NaBH₄.

    Substitution: Reagents like halides, sulfonates, or organometallics.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce dihydroisoquinoline compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds structurally related to 3-Isoquinolinecarboxamide exhibit significant anticancer activity. For instance, derivatives of isoquinoline have been shown to inhibit the growth of various cancer cell lines. In particular, studies conducted by the National Cancer Institute have demonstrated that compounds within this class can effectively inhibit tumor cell proliferation through various mechanisms.

  • Case Study: In Vitro Testing
    A study evaluated the anticancer activity of isoquinoline derivatives against several human tumor cell lines. The results showed that certain derivatives displayed mean growth inhibition rates (GI50) as low as 15.72 μM, indicating potent antitumor effects .

Synthetic Routes and Industrial Production

The synthesis of 3-Isoquinolinecarboxamide typically involves multi-step organic reactions. Key steps include:

  • Formation of Isoquinoline Core: This can be achieved through methods like the Pictet-Spengler reaction.
  • Introduction of Functional Groups: The naphthalenylsulfonyl and methylphenyl groups are introduced via nucleophilic substitution or coupling reactions.
  • Final Assembly: The compound is finalized through amide bond formation using reagents such as EDCI or DCC .

Table: Summary of Synthetic Methods

StepMethodology
Isoquinoline Core FormationPictet-Spengler Reaction
Introduction of SubstituentsNucleophilic Substitution/Coupling
Amide Bond FormationEDCI/DCC Reagents

Broader Therapeutic Potential

Beyond its anticancer applications, 3-Isoquinolinecarboxamide may have potential in other therapeutic areas:

Neurological Disorders

Research into isoquinoline derivatives suggests potential neuroprotective effects. Compounds in this class could serve as modulators for neurokinin receptors, which are implicated in pain and inflammation pathways .

Cardiovascular Health

Some studies indicate that isoquinoline derivatives might inhibit acyl-CoA: cholesterol acyltransferase (ACAT), suggesting a role in cholesterol metabolism and cardiovascular health .

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA bases and affecting transcription or replication.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds like berberine or papaverine.

    Naphthalenylsulfonyl Compounds: Compounds like naphthalene sulfonates.

Uniqueness

The uniqueness of 3-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-N-(4-methylphenyl)-2-(2-naphthalenylsulfonyl)- lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Biological Activity

3-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-N-(4-methylphenyl)-2-(2-naphthalenylsulfonyl)- is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

The compound belongs to the class of isoquinoline derivatives, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. Its specific functional groups contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that isoquinoline derivatives can modulate neurotransmitter systems and exhibit anti-inflammatory properties. The compound may act as a ligand for the peripheral benzodiazepine receptor (PBR), influencing cellular processes such as apoptosis and cell cycle regulation .

1. Anticancer Activity

Studies have shown that isoquinoline derivatives can induce apoptosis in cancer cells. For instance, the PBR ligands like PK11195 have been reported to stimulate caspase-3 activity, leading to programmed cell death in colorectal cancer cells. This suggests that 3-Isoquinolinecarboxamide may also possess similar anticancer properties .

2. Neuroprotective Effects

The compound's potential neuroprotective effects are linked to its ability to modulate neuroinflammation. Isoquinoline derivatives have been implicated in reducing neuroinflammatory responses in models of neurodegenerative diseases such as Alzheimer's and multiple sclerosis. The binding of such compounds to PBR has been associated with decreased microglial activation, which is a hallmark of neuroinflammation .

3. Anti-inflammatory Activity

Research indicates that isoquinoline derivatives exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. This action may contribute to the overall therapeutic potential of the compound in treating inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of isoquinoline derivatives:

  • Study on Anticancer Properties : A study demonstrated that specific PBR ligands could induce apoptosis in human colorectal cancer cells through caspase activation, suggesting a pathway for therapeutic intervention .
  • Neuroinflammation Research : In vivo studies highlighted that isoquinoline derivatives could reduce the binding of inflammatory markers in animal models, indicating their potential use in neurodegenerative disease management .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReferences
AnticancerInduces apoptosis via caspase activation
NeuroprotectiveModulates neuroinflammation
Anti-inflammatoryInhibits pro-inflammatory cytokines

Properties

CAS No.

1032149-90-8

Molecular Formula

C27H24N2O3S

Molecular Weight

456.6 g/mol

IUPAC Name

N-(4-methylphenyl)-2-naphthalen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C27H24N2O3S/c1-19-10-13-24(14-11-19)28-27(30)26-17-22-8-4-5-9-23(22)18-29(26)33(31,32)25-15-12-20-6-2-3-7-21(20)16-25/h2-16,26H,17-18H2,1H3,(H,28,30)

InChI Key

KDZXJKDDXFPWMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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